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Compound of Interest

Compound Name: 1-Trityl-1H-imidazole-4-methanol

Cat. No.: B1297185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a

privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow

for a wide range of interactions with biological targets, leading to a broad spectrum of

pharmacological activities. Imidazole derivatives have been successfully developed into drugs

for treating a variety of diseases, and the exploration of new derivatives continues to be a

vibrant area of research. This technical guide provides an in-depth overview of the core

biological activities of imidazole derivatives, complete with quantitative data, detailed

experimental protocols, and visual representations of key pathways and workflows.

Antimicrobial Activity
Imidazole derivatives are potent antimicrobial agents, exhibiting activity against both Gram-

positive and Gram-negative bacteria. Their mechanism of action often involves the disruption of

essential cellular processes.

Mechanism of Action
The antibacterial action of imidazole derivatives can be attributed to several mechanisms,

including:

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of

peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
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Disruption of Cell Membrane Integrity: The lipophilic nature of many imidazole derivatives

allows them to intercalate into the bacterial cell membrane, disrupting its structure and

function and leading to leakage of cellular contents.

Inhibition of Nucleic Acid Synthesis: Certain imidazole compounds can inhibit bacterial DNA

replication and transcription by targeting enzymes such as DNA gyrase and topoisomerase

IV.[1]

Inhibition of Protein Synthesis: Some derivatives have been shown to interfere with bacterial

ribosome function, thereby inhibiting protein synthesis.

Quantitative Data: Minimum Inhibitory Concentration
(MIC)
The antimicrobial efficacy of imidazole derivatives is typically quantified by their Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits

the visible growth of a microorganism.
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Compound/Derivati
ve

Bacterial Strain MIC (µg/mL) Reference

HL1
Staphylococcus

aureus (ATCC 29213)
625 [1]

HL1 MRSA (ATCC 43300) 1250 [1]

HL1

Acinetobacter

baumannii (ATCC

747)

1250 [1]

HL1

Pseudomonas

aeruginosa (ATCC

1744)

5000 [1]

HL2
Staphylococcus

aureus (ATCC 29213)
625 [1]

HL2 MRSA (ATCC 43300) 625 [1]

HL2
Escherichia coli

(ATCC 25922)
2500 [1]

HL2

Pseudomonas

aeruginosa (ATCC

1744)

2500 [1]

HL2

Acinetobacter

baumannii (ATCC

747)

2500 [1]

3-(2-4-diphenyl-1H-

imidazole-z-y)-1H-

pyrazole

Staphylococcus

aureus

Potent (comparable to

standard drugs)
[1]

3-(2-4-diphenyl-1H-

imidazole-z-y)-1H-

pyrazole

Pseudomonas

aeruginosa

Potent (comparable to

standard drugs)
[1]

3-(2-4-diphenyl-1H-

imidazole-z-y)-1H-

pyrazole

Escherichia coli
Potent (comparable to

standard drugs)
[1]
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3-biphenyl-3H-

imidazo[1,2-a]azepin-

1-ium bromide

derivatives

Staphylococcus

aureus
4 - 8 [1]

Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method for determining the MIC of

imidazole derivatives.

Materials:

Test imidazole derivatives

Bacterial strains (e.g., S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

Sterile 96-well microtiter plates

Spectrophotometer

Incubator (37°C)

Procedure:

Preparation of Imidazole Derivative Stock Solutions: Dissolve the imidazole derivatives in a

suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C.

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5

CFU/mL in each well of the microtiter plate.

Serial Dilution: Perform a two-fold serial dilution of the imidazole derivative stock solutions in

MHB directly in the 96-well plates. The final volume in each well should be 100 µL.
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Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final

volume of 200 µL.

Controls:

Growth Control: Wells containing only MHB and the bacterial inoculum.

Sterility Control: Wells containing only MHB.

Positive Control: Wells containing a known antibiotic (e.g., ciprofloxacin, vancomycin) at

various concentrations.

Incubation: Incubate the plates at 37°C for 18-24 hours.

Reading the Results: The MIC is determined as the lowest concentration of the imidazole

derivative at which no visible bacterial growth (turbidity) is observed. This can be assessed

visually or by measuring the optical density at 600 nm using a microplate reader.
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Experimental workflow for MIC determination.

Antifungal Activity
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Several clinically used antifungal drugs, such as clotrimazole, miconazole, and ketoconazole,

are imidazole derivatives. Their primary mechanism of action is the inhibition of ergosterol

biosynthesis, a crucial component of the fungal cell membrane.

Mechanism of Action
The antifungal activity of imidazole derivatives is primarily due to the inhibition of the

cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is essential for the

conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring binds to

the heme iron atom of the enzyme, inhibiting its activity. This leads to the accumulation of toxic

methylated sterols and a depletion of ergosterol in the fungal cell membrane, resulting in

increased membrane permeability, disruption of membrane-bound enzymes, and ultimately,

inhibition of fungal growth and cell death.
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Antifungal mechanism of imidazole derivatives.

Quantitative Data: Minimum Inhibitory Concentration
(MIC)
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Compound/Derivati
ve

Fungal Strain MIC (µg/mL) Reference

SAM3 Candida spp. (mean) 200 [2]

AM5 Candida spp. (mean) 312.5 [2]

SAM5 Candida spp. (mean) 275 [2]

SAM3 + SDS Candida spp. (mean) 26.56 [2]

AM5 + SDS Candida spp. (mean) 53.90 [2]

SAM5 + SDS Candida spp. (mean) < 39.28 (approx.) [2]

Compound 31
Candida albicans

ATCC 90028
0.5 - 8 [3]

Compound 42
Candida albicans

ATCC 90028
2 - 32 [3]

Compound 31

Candida albicans

64110 (fluconazole-

resistant)

8 [3]

Compound 42

Candida albicans

64110 (fluconazole-

resistant)

8 [3]

Econazole Candida albicans 0.06 (MIC90) [4]

Miconazole Candida albicans 0.06 (MIC90) [4]

Clotrimazole Candida albicans 0.06 (MIC90) [4]

YW01 Candida albicans 8 [5]

YW01 Candida tropicalis 4 [5]

YW01 Candida parapsilosis 32 [5]

Experimental Protocol: Antifungal Susceptibility Testing
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The protocol for determining the MIC of imidazole derivatives against fungal strains is similar to

the antibacterial MIC protocol, with some modifications as per the Clinical and Laboratory

Standards Institute (CLSI) guidelines (M27-A3 for yeasts).

Materials:

Test imidazole derivatives

Fungal strains (e.g., Candida albicans)

RPMI-1640 medium

Sterile 96-well microtiter plates

Spectrophotometer

Incubator (35°C)

Procedure:

Preparation of Imidazole Derivative Stock Solutions: Prepare as described in the

antibacterial MIC protocol.

Preparation of Fungal Inoculum: Grow the fungal strains on Sabouraud Dextrose Agar.

Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland

standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of

0.5-2.5 x 10^3 CFU/mL in each well.

Serial Dilution, Inoculation, and Controls: Follow the same procedures as in the antibacterial

MIC protocol, using RPMI-1640 medium instead of MHB.

Incubation: Incubate the plates at 35°C for 24-48 hours.

Reading the Results: The MIC is the lowest concentration that causes a significant (e.g.,

≥50%) reduction in turbidity compared to the growth control.

Anticancer Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 23 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imidazole derivatives have emerged as promising anticancer agents, targeting various

hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and

angiogenesis.

Mechanisms of Action
The anticancer effects of imidazole derivatives are diverse and often target specific signaling

pathways or cellular components:

Tubulin Polymerization Inhibition: Many imidazole derivatives bind to the colchicine-binding

site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M

phase and induction of apoptosis.[6][7][8][9][10]

Kinase Inhibition: Imidazole-based compounds have been designed to inhibit various protein

kinases that are often dysregulated in cancer, such as:

BRAF Kinase: Derivatives have been developed as potent inhibitors of both wild-type and

mutated BRAF (e.g., V600E), which is a key driver in melanoma and other cancers.[11]

[12][13][14]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Inhibition of EGFR signaling

can block cancer cell proliferation and survival.[15][16]

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: By inhibiting VEGFR,

these compounds can suppress angiogenesis, the formation of new blood vessels that

supply tumors.[16]

Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death through

various mechanisms, including the activation of caspases and modulation of the Bcl-2 family

of proteins.[17][18]

Cell Cycle Arrest: As mentioned, disruption of microtubule function leads to G2/M arrest.

Other derivatives can induce arrest at different phases of the cell cycle.[6][9][13][15][17][18]

[19]
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Anticancer mechanisms of imidazole derivatives.

Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Antiproliferative Activity (IC50 in µM)
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Compound Cell Line IC50 (µM) Reference

13a MCF-7 (Breast) 4.02 [15]

13a MDA-MB231 (Breast) 6.92 [15]

13b MCF-7 (Breast) 4.23 [15]

13b MDA-MB231 (Breast) 6.93 [15]

14a, 14b
A-549, NCI-H460

(Lung)
3.46 - 5.43 [15]

19a, 19b
HepG2, HeLa, PC3,

MDA-MB-231
0.04 - 18.86 [15]

9 MCF7, HCT116, A549 18.73, 23.22, 10.74 [15]

16
MDA-MB-231, T47D,

A549, MCF-7
2.29 - 9.96 [15]

22
A549, HeLa, HepG2,

MCF-7
0.15 - 0.33 [16]

21 A549 0.29 [16]

43 MCF-7 0.8 [16]

22 (1-(4-phenylthiazol-

2-yl)-4-(thiophen-2-

yl)-1H-imidazol-2-

amine)

NUGC-3 (Gastric) 0.05 [20]

9j'
A549, MCF-7, MCF-

7/MX, HEPG2
7.05 - 63.43 [6]

9g
A549, MCF-7, MCF-

7/MX, HEPG2
7.05 - 63.43 [6]

Kim-161 (5a) T24 (Urothelial) 56.11 [17]

Kim-111 (5b) T24 (Urothelial) 67.29 [17]

5a (Kim-161), 5b

(Kim-111), 5c (Kim-

MCF7, HCT116, PC3,

HL60

0.2 - 74.16 [17]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 23 Tech Support

https://www.mdpi.com/1424-8247/18/12/1839
https://www.mdpi.com/1424-8247/18/12/1839
https://www.mdpi.com/1424-8247/18/12/1839
https://www.mdpi.com/1424-8247/18/12/1839
https://www.mdpi.com/1424-8247/18/12/1839
https://www.mdpi.com/1424-8247/18/12/1839
https://www.mdpi.com/1424-8247/18/12/1839
https://www.mdpi.com/1424-8247/18/12/1839
https://pmc.ncbi.nlm.nih.gov/articles/PMC8307698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8307698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8307698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084102/
https://pubmed.ncbi.nlm.nih.gov/33933802/
https://pubmed.ncbi.nlm.nih.gov/33933802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12502568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12502568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12502568/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


261), 5d (Kim-231)

5
MCF-7, HCT-116,

HepG2
< 5 [21]

BI9
MCF-7, HL-60, HCT-

116
3.57, 0.40, 2.63 [21]

Imidazole HuH-7 (Liver) ~40 (48h) [22]

Imidazole Mahlavu (Liver) ~35 (48h) [22]

5a (Cancer cell lines) 33.52 [23]

7n
SK-Mel-28

(Melanoma)
2.55 - 17.89 [9]

7u
SK-Mel-28

(Melanoma)
2.55 - 17.89 [9]

Enzyme Inhibition (IC50 in µM)
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Compound Target Enzyme IC50 (µM) Reference

16 EGFR 0.617 [15]

17 EGFR 0.236 [15]

25 EGFR 0.52 [15]

21
Tubulin

Polymerization
4.64 [16]

22
Tubulin

Polymerization
1.52 [16][19]

24
Tubulin

Polymerization
- [19]

25a
Tubulin

Polymerization
2.1 [7]

7a
Tubulin

Polymerization
1.6 [7]

12a
Tubulin

Polymerization
2.06 [7]

7n
Tubulin

Polymerization
5.05 [9]

12l V600E BRAF 0.49 [11]

12i V600E BRAF 0.53 [11]

12e V600E BRAF 0.62 [11]

4d B-Raf V600E 13.05 [12]

5 B-Raf V600E 2.38 [12]

10h BRAF WT 1.72 [13]

10h BRAF V600E 2.76 [13]

IV BRAF WT 0.02 [13]

IV BRAF V600E 1.52 [13]
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Experimental Protocols
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

Cancer cell lines (e.g., A549, MCF-7)

Complete culture medium (e.g., DMEM with 10% FBS)

Test imidazole derivatives

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO, acidified isopropanol)

Sterile 96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per

well and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the imidazole

derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g.,

DMSO).

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh

medium and 10 µL of MTT solution to each well.

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution

to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value is determined by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a dose-response curve.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

Cancer cells treated with imidazole derivatives

Phosphate-buffered saline (PBS)

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix

overnight at -20°C.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content

is measured by the fluorescence intensity of PI.

Data Analysis: The data is analyzed using appropriate software to generate a histogram of

DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be

quantified.

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into

microtubules.
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Materials:

Purified tubulin (>99%)

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

GTP solution

Glycerol

Test imidazole derivatives

Positive control (e.g., colchicine) and negative control (e.g., DMSO)

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at

340 nm.

Procedure:

Reaction Setup: In a pre-warmed 96-well plate, add the general tubulin buffer, GTP, and the

test compound or control.

Initiation of Polymerization: Add the purified tubulin solution to each well.

Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-heated

to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis: The increase in absorbance over time reflects the polymerization of tubulin.

The inhibitory effect of the compounds is determined by the reduction in the rate and extent

of polymerization compared to the negative control. The IC50 value can be calculated from a

dose-response curve.

Anti-inflammatory Activity
Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily

through the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Action
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The main anti-inflammatory mechanism of many imidazole derivatives is the inhibition of

cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are

responsible for the conversion of arachidonic acid to prostaglandins, which are potent

inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce

inflammation with a lower risk of the gastrointestinal side effects associated with non-selective

NSAIDs that also inhibit the constitutive COX-1 isoform. Some derivatives may also exert their

anti-inflammatory effects by modulating the production of pro-inflammatory cytokines like TNF-

α and IL-6.

Inflammatory Stimulus

Arachidonic Acid

Prostaglandins

Catalyzed by

COX-1 / COX-2

Inflammation

Imidazole Derivative

Inhibits
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Anti-inflammatory mechanism via COX inhibition.

Quantitative Data: IC50 Values for COX Inhibition
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Compound
COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (COX-
1/COX-2)

Reference

5b > 82 0.71 > 115 [24]

2 > 50 0.26 > 192.3 [25]

3 > 50 0.20 > 250.0 [25]

4 > 50 0.18 > 277.8 [25]

9 > 50 0.15 > 333.3 [25]

11 > 50 0.22 > 227.3 [25]

12 > 50 0.16 > 312.5 [25]

13 > 50 0.16 > 312.5 [25]

18 > 50 0.15 > 333.3 [25]

19 > 50 0.28 > 178.6 [25]

Celecoxib

(Reference)
> 50 0.129 > 387.6 [25]

Experimental Protocol: Carrageenan-Induced Paw
Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

Male Wistar rats (150-200 g)

Carrageenan solution (1% in sterile saline)

Test imidazole derivatives

Positive control (e.g., indomethacin)
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Plethysmometer

Procedure:

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week

before the experiment.

Compound Administration: Administer the test imidazole derivatives and the positive control

orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1%

carrageenan solution into the sub-plantar region of the right hind paw of each rat.

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer

at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

Data Analysis: The percentage of inhibition of edema is calculated for each group at each

time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the

average increase in paw volume in the control group and Vt is the average increase in paw

volume in the treated group.

Other Biological Activities
Beyond the major activities detailed above, imidazole derivatives have been investigated for a

range of other therapeutic applications, including:

Antiviral Activity: Imidazole-containing compounds have shown promise as antiviral agents

against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency

Virus (HIV).

Anthelmintic Activity: Certain derivatives are effective against parasitic worms.

Antitubercular Activity: Imidazole derivatives have been explored for their activity against

Mycobacterium tuberculosis.

Enzyme Inhibition: Besides the enzymes already mentioned, imidazoles can inhibit other

enzymes, such as cytochrome P450 enzymes involved in drug metabolism, which can lead

to drug-drug interactions.[26]
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Conclusion
The imidazole scaffold is a remarkably versatile platform for the design and development of

new therapeutic agents. The diverse biological activities of imidazole derivatives, ranging from

antimicrobial and antifungal to anticancer and anti-inflammatory, underscore the importance of

this heterocyclic ring in medicinal chemistry. The continued exploration of novel imidazole

derivatives, guided by a deeper understanding of their mechanisms of action and structure-

activity relationships, holds great promise for addressing a wide array of unmet medical needs.

This guide provides a foundational understanding of the key biological activities, supported by

quantitative data and detailed experimental protocols, to aid researchers in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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